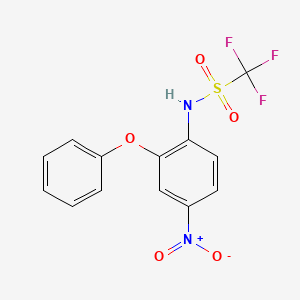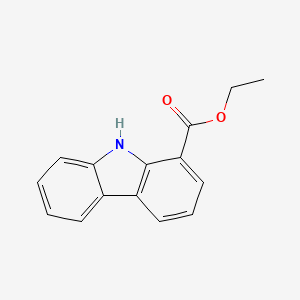
2-Amino-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1H-indene-1,3(2H)-dione is a heterocyclic compound that features an indene core structure with an amino group at the second position and a dione functionality at the first and third positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1H-indene-1,3(2H)-dione can be achieved through several methods. One common approach involves the reaction of 2-bromo-1H-indene-1,3(2H)-dione with 2-aminobenzenethiols in ethanol under reflux conditions . This reaction proceeds through an initial nucleophilic substitution followed by ring opening and subsequent intramolecular cyclization . The structures of the synthesized compounds are typically confirmed using techniques such as FTIR, 1H NMR, 13C NMR, HRMS, and X-ray crystallographic analysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include 2-aminobenzenethiols and ethanol as a solvent . Reactions are typically carried out under reflux conditions to ensure complete conversion of reactants .
Major Products
The major products formed from the reactions of this compound include various heterocyclic compounds, such as 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones .
Aplicaciones Científicas De Investigación
2-Amino-1H-indene-1,3(2H)-dione has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Amino-1H-indene-1,3(2H)-dione involves its interaction with molecular targets through nucleophilic substitution and cyclization reactions . These reactions lead to the formation of biologically active compounds that can interact with specific pathways in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Amino-1H-indene-1,3(2H)-dione include:
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both an amino group and a dione functionality on the indene core . This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications .
Propiedades
Número CAS |
54795-04-9 |
|---|---|
Fórmula molecular |
C9H7NO2 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
2-aminoindene-1,3-dione |
InChI |
InChI=1S/C9H7NO2/c10-7-8(11)5-3-1-2-4-6(5)9(7)12/h1-4,7H,10H2 |
Clave InChI |
NUIYGOTUCAZUID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


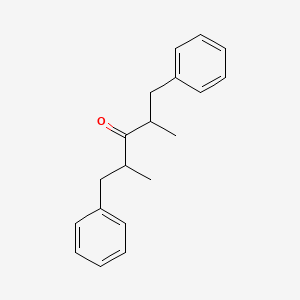


![1-[(2-Methylbut-3-YN-2-YL)oxy]octane](/img/structure/B14636516.png)
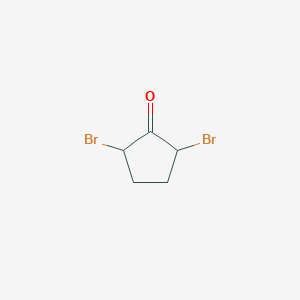
![2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14636534.png)
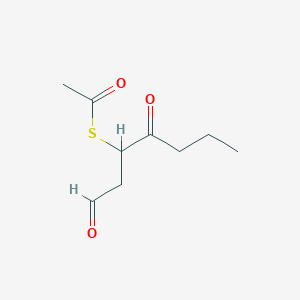
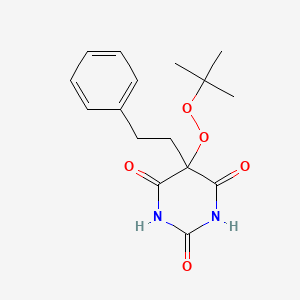
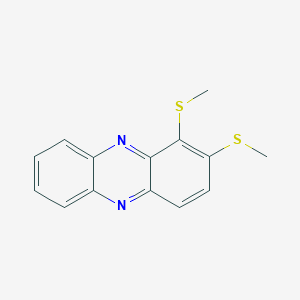

![4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide](/img/structure/B14636555.png)
